molecular formula C14H18FNO3 B8038538 (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid

(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid

Cat. No.: B8038538
M. Wt: 267.30 g/mol
InChI Key: QXWMHBLZOICQSI-QWHCGFSZSA-N
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Description

(3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorophenyl group and a pyrrolidine ring in its structure suggests it may exhibit interesting pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as 3-fluorobenzaldehyde, 2-methoxyethylamine, and a suitable chiral auxiliary.

    Key Steps:

Industrial Production Methods

In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and time) is common to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or an aldehyde.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in anhydrous solvents.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of 4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxaldehyde or the corresponding carboxylic acid.

    Reduction: Formation of 4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Building Block: Used as a building block in the synthesis of more complex organic molecules.

    Chiral Catalyst: Potential use as a chiral catalyst in asymmetric synthesis due to its stereochemistry.

Biology

    Enzyme Inhibitor: Potential application as an enzyme inhibitor, particularly targeting enzymes involved in neurotransmitter pathways.

    Receptor Modulator: May act as a modulator of certain receptors due to the presence of the fluorophenyl group.

Medicine

    Drug Development: Investigated for its potential as a lead compound in the development of new pharmaceuticals, particularly for neurological disorders.

    Pharmacokinetics: Studied for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

    Agriculture: Possible application as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism by which (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid exerts its effects is likely related to its interaction with specific molecular targets such as enzymes or receptors. The fluorophenyl group may enhance binding affinity to these targets, while the pyrrolidine ring could influence the compound’s overall conformation and stability.

Comparison with Similar Compounds

Similar Compounds

    (3S,4R)-4-(3-Chlorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    (3S,4R)-4-(3-Methylphenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

Uniqueness

    Fluorine Substitution: The presence of a fluorine atom can significantly alter the compound’s electronic properties, potentially enhancing its biological activity and metabolic stability compared to its analogs.

    Stereochemistry: The specific (3S,4R) configuration may confer unique binding properties and selectivity towards certain biological targets.

This detailed overview provides a comprehensive understanding of (3S,4R)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

(3S,4R)-4-(3-fluorophenyl)-1-(2-methoxyethyl)pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO3/c1-19-6-5-16-8-12(13(9-16)14(17)18)10-3-2-4-11(15)7-10/h2-4,7,12-13H,5-6,8-9H2,1H3,(H,17,18)/t12-,13+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWMHBLZOICQSI-QWHCGFSZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CC(C(C1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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